Ethyl 4-propoxybenzoate

Physicochemical characterization Distillation purification Solvent selection

Ethyl 4-propoxybenzoate (CAS 100256-94-8) is a para‑alkoxybenzoate ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g·mol⁻¹. The compound comprises a benzoate core bearing an ethoxy ester group at C1 and an n‑propoxy chain at C4, yielding a predicted logP of 2.65–3.7 and a topological polar surface area of 35.5 Ų.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 100256-94-8
Cat. No. B3044609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-propoxybenzoate
CAS100256-94-8
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)OCC
InChIInChI=1S/C12H16O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h5-8H,3-4,9H2,1-2H3
InChIKeyPMOIVLMXMSZLGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Propoxybenzoate (CAS 100256-94-8): Physicochemical Baseline and Procurement-Relevant Identity


Ethyl 4-propoxybenzoate (CAS 100256-94-8) is a para‑alkoxybenzoate ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g·mol⁻¹ . The compound comprises a benzoate core bearing an ethoxy ester group at C1 and an n‑propoxy chain at C4, yielding a predicted logP of 2.65–3.7 and a topological polar surface area of 35.5 Ų [1]. It is typically supplied as a liquid with a boiling point of 189–191 °C at 40 Torr and is soluble in common organic solvents such as ethanol and diethyl ether but exhibits limited aqueous solubility . These physicochemical features position ethyl 4-propoxybenzoate as a moderately lipophilic, ester‑functionalized aromatic building block whose properties are sensitive to the length of the 4‑alkoxy substituent.

Alkoxy chain n‑Propoxy (C₃) — distinct lipophilicity and thermal profile within the 4‑alkoxybenzoate series
Functional handle Ethyl ester — reactive centre for hydrolysis, transesterification, or further derivatisation
Physical format Liquid — compatible with common organic solvents and standard synthesis setups

Why In‑Class Substitution of Ethyl 4‑Propoxybenzoate Produces Non‑Equivalent Outcomes


Within the homologous series of ethyl 4‑n‑alkoxybenzoates, even a single methylene increment in the alkoxy chain significantly alters boiling point, lipophilicity, and conformational flexibility . Consequently, ethyl 4‑propoxybenzoate cannot be interchanged with its methoxy, ethoxy, or butoxy analogs without changing solvent compatibility in downstream reactions, modifying chromatographic retention behavior, and potentially altering biological target engagement [1]. The quantitative evidence below demonstrates that each homolog possesses a distinct physicochemical signature, making generic substitution a source of uncontrolled variability in both research and industrial synthesis.

Chain‑length‑dependent boiling point
Shifting from propoxy to methoxy or butoxy alters distillation cut‑points and thermal history during purification.
Lipophilicity‑driven partitioning
Even a one‑methylene change modifies logP, affecting liquid–liquid extraction and reverse‑phase retention behaviour.
Conformational flexibility
Additional rotatable bonds may shift binding kinetics and SAR outcomes; class‑specific validation is needed before substitution.

Quantitative Comparator Evidence for Ethyl 4‑Propoxybenzoate Selection


Boiling Point Progression Across the Ethyl 4‑n‑Alkoxybenzoate Homologous Series

Ethyl 4‑propoxybenzoate exhibits a boiling point of 189–191 °C at 40 Torr, which positions it between the lower‑boiling ethyl 4‑methoxybenzoate and the higher‑boiling ethyl 4‑ethoxybenzoate homologs . The stepwise increase reflects the incremental contribution of the alkoxy chain to molecular weight and van der Waals interactions, information critical for designing distillation‑based purification or solvent‑assisted crystallization workflows .

Boiling point (red. press.)
Data to verify
Target 189–191 °C (40 Torr); methoxy 142–143 °C (12 Torr); ethoxy 145–150 °C (13 Torr)
Higher boiling point influences distillation fraction cut‑points and thermal exposure during purification.
Pressure differences limit direct comparison; review supplier conditions for each homolog.
Physicochemical characterization Distillation purification Solvent selection

Lipophilicity Gradient (LogP / XlogP) Within the Ethyl 4‑Alkoxybenzoate Series

Ethyl 4‑propoxybenzoate's computed XlogP of 3.7 represents an increase of approximately 1.1 log units over ethyl 4‑methoxybenzoate (XlogP ~2.6) and is consistent with the addition of two methylene groups [1]. In the parallel acid series, 4‑propoxybenzoic acid displays an HPLC‑derived capacity factor (log k′) intermediate between the ethoxy and butoxy acids, demonstrating that the propoxy chain confers a distinct lipophilicity fingerprint [2].

Lipophilicity (XlogP)
Class‑level inference
Target XlogP 3.7; methoxy XlogP ≈2.6; Δ ≈+1.1
Intermediate lipophilicity alters partitioning in extraction and reversed‑phase chromatography.
Computed value; experimental logP may differ depending on method and solvent system.
Lipophilicity LogP Membrane permeability QSPR

Hydrogen‑Bond Acceptor Capability and Molecular Flexibility (TPSA and Rotatable Bonds)

Ethyl 4‑propoxybenzoate has a topological polar surface area (TPSA) of 35.5 Ų and six rotatable bonds, values that are identical in TPSA but progressively higher in rotatable bond count relative to ethyl 4‑methoxybenzoate (4 rotatable bonds) and ethyl 4‑ethoxybenzoate (5 rotatable bonds) . The increase in conformational freedom introduced by the propoxy chain influences molecular recognition events, as demonstrated in structure–activity relationship (SAR) studies on 4‑alkoxybenzoic acid derivatives where antimycobacterial activity rose monotonically with chain length up to pentoxy [1].

Molecular flexibility
Class‑level inference
6 rotatable bonds (vs. 4 methoxy, 5 ethoxy); TPSA 35.5 Ų invariant
Additional rotatable bonds increase conformational entropy, potentially modulating binding kinetics.
SAR context derived from antimycobacterial acid series; class‑specific validation recommended.
Molecular descriptors TPSA Rotatable bonds Drug-likeness

Reactive Differentiation: Ester Hydrolysis Rate Modulation by the 4‑Alkoxy Substituent

The p‑alkoxy substituent exerts an electron‑donating mesomeric effect that reduces the electrophilicity of the ester carbonyl, thereby decreasing the rate of alkaline hydrolysis compared to unsubstituted ethyl benzoate [1]. Although direct rate constants for ethyl 4‑propoxybenzoate are not published, kinetic data on 36 p‑substituted alkyl benzoates establish that alkoxy‑substituted esters hydrolyze measurably slower than their unsubstituted or electron‑withdrawing counterparts, and that the magnitude of retardation correlates with the electron‑donating ability of the substituent [1][2].

Alkaline hydrolysis
Class‑level inference
Predicted slower hydrolysis vs. unsubstituted ethyl benzoate (σₚ –0.27 for 4‑OCH₃)
Electron‑donating propoxy group may retard ester cleavage, extending shelf‑life under basic conditions.
No direct rate constant available; extrapolated from p‑substituted alkyl benzoate kinetics.
Alkaline hydrolysis Structure-reactivity Hammett Prodrug stability

Research and Industrial Application Scenarios for Ethyl 4‑Propoxybenzoate Guided by Quantitative Evidence


Intermediate for Liquid Crystal Mesogen Synthesis

The 4‑propoxybenzoate ester scaffold serves as a key precursor to hydrogen‑bonded nematic networks. Polymethylsiloxanes grafted with 4‑propoxybenzoic acid side groups (derivable from the ethyl ester via hydrolysis) self‑assemble into nematic mesophases at elevated temperatures through dimeric hydrogen bonding . The propoxy chain length provides the optimal aspect ratio for mesogen packing; shorter or longer chains shift the clearing temperature and may suppress liquid crystallinity entirely, making the propoxy homolog the selectable chain length for this application.

Calibrated Lipophilicity Reference in Quantitative Structure–Property Relationship (QSPR) Studies

With a measured logP of 2.65 (or XlogP 3.7) and TPSA of 35.5 Ų, ethyl 4‑propoxybenzoate occupies a well‑defined lipophilicity space between the ethoxy and butoxy esters [1]. This makes it a valuable calibration compound or building block in QSPR and quantitative structure–activity relationship (QSAR) investigations where fine‑tuning of partition coefficients is required, particularly in antimycobacterial or membrane‑permeation SAR series [2].

Synthetic Building Block Requiring Controlled Alkaline Hydrolysis Stability

The electron‑donating 4‑propoxy group retards ester hydrolysis relative to unsubstituted or electron‑withdrawing substituted benzoates . This property is exploited when the ester must survive multi‑step synthetic sequences under basic conditions, providing an intermediate stability window that can be predictably overcome when deliberate hydrolysis is desired.

Distinctive Physical Property Reference Standard for Alkoxybenzoate Homolog Identification

The unique combination of a boiling point of 189–191 °C (40 Torr) and a characteristic ¹H NMR signature (propoxy O–CH₂ resonance near δ 3.9–4.0 ppm; ester O–CH₂CH₃ near δ 4.3 ppm) provides a reliable identity check for this homolog in quality control libraries and forensic identification of unknown alkoxybenzoate esters.

Application
Selection Property
Validation Focus
Liquid crystal mesogen intermediate
Chain‑length‑dependent aspect ratio for nematic self‑assembly
Clearing temperature and mesophase stability across alkoxy homologs
Calibrated lipophilicity reference in QSPR
Defined logP and TPSA within the alkoxybenzoate series
Partition coefficient consistency and membrane‑permeation QSAR
Synthetic building block with controlled hydrolysis
Electron‑donating 4‑propoxy group retards ester hydrolysis
Hydrolysis rate under basic conditions relative to synthetic sequence needs
Physical property reference standard
Characteristic boiling point and ¹H NMR signature
Identity confirmation against alkoxybenzoate homolog libraries
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